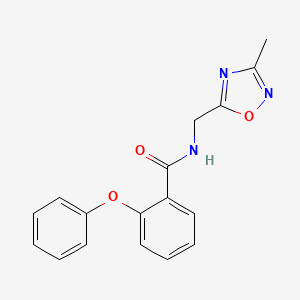

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide

Description

Properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-12-19-16(23-20-12)11-18-17(21)14-9-5-6-10-15(14)22-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTSBGJOBGAKFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide typically involves the reaction of 3-methyl-1,2,4-oxadiazole with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro compounds using common oxidizing agents.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxybenzamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced oxadiazole compounds, and substituted phenoxybenzamides .

Scientific Research Applications

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.

Agricultural Science: The compound exhibits broad-spectrum biological activities, making it a candidate for developing new pesticides and herbicides.

Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring is known to interact with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The phenoxybenzamide moiety enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

- N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine

- N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine

Uniqueness

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide is unique due to its specific combination of the oxadiazole ring and phenoxybenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide is a compound that incorporates the oxadiazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects, supported by recent research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and its structural configuration that features a phenoxy group and an oxadiazole ring. The oxadiazole ring is known for enhancing the pharmacokinetic properties of compounds due to its ability to interact favorably with biomacromolecules through hydrogen bonding.

Antibacterial Activity

Research indicates that oxadiazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 7.9 µg/mL |

| Compound B | Escherichia coli | 15.0 µg/mL |

| N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide | Not yet tested | Pending |

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Study:

A study conducted by Alam et al. (2022) synthesized several 1,2,4-oxadiazole derivatives and evaluated their anti-inflammatory activity. Among these compounds, specific derivatives showed significant inhibition of nitric oxide production in macrophages.

Anticancer Activity

The anticancer properties of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide are particularly noteworthy. Compounds containing the oxadiazole moiety have been reported to exhibit cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(3-Methyl) | MCF-7 (breast cancer) | 24.74 |

| N-(3-Methyl) | HCT116 (colon cancer) | 19.50 |

| N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide | Not yet tested | Pending |

In a comparative study, compounds similar to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide showed IC50 values significantly lower than standard chemotherapy agents like Doxorubicin and Tamoxifen.

Structure–Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is closely related to their structural features. Modifications in the substituents on the oxadiazole ring and the phenoxy group can influence their potency and selectivity against various biological targets.

Key Findings:

- Substituent Positioning: The position of substituents on the benzene ring affects the interaction with target proteins.

- Hydrophobicity: Increased hydrophobicity generally enhances membrane permeability and bioavailability.

- Functional Groups: The presence of electron-withdrawing groups can enhance biological activity by stabilizing reactive intermediates.

Q & A

Q. What are the key synthetic routes for N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide?

- Methodological Answer : The synthesis typically involves cyclization of hydrazides with carboxylic acid derivatives to form the 1,2,4-oxadiazole ring. For example:

Oxadiazole formation : Cyclization of 3-methyl-1,2,4-oxadiazole precursors under dehydrating conditions (e.g., POCl₃ or DCC).

Benzamide coupling : Reaction of the oxadiazole intermediate with 2-phenoxybenzoyl chloride via nucleophilic acyl substitution.

- Critical Parameters : Solvent choice (e.g., DMF or acetonitrile), temperature control (60–80°C), and catalysts (e.g., triethylamine) to enhance yields .

- Characterization : Confirmed via NMR (¹H/¹³C) and mass spectrometry (HRMS) to verify structural integrity .

Q. How is the compound characterized to confirm purity and structure?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : ¹H NMR (400 MHz, DMSO-d₆) identifies protons on the oxadiazole (δ 2.4 ppm for methyl) and benzamide (δ 7.3–8.1 ppm for aromatic protons).

- HRMS : Exact mass calculated for C₁₈H₁₆N₃O₃ ([M+H]⁺: 322.1186) matches experimental data .

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer :

- In vitro assays : Screened against kinase targets (e.g., tyrosine kinases) using fluorescence polarization assays. IC₅₀ values are determined via dose-response curves .

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assessed against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Methodological Answer :

- Reaction Optimization :

- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) accelerates benzamide coupling .

- Scale-up challenges : Mitigate exothermic reactions via controlled temperature ramping and inert atmospheres .

- Yield Data : Pilot studies report 65–72% yield under optimized conditions .

Q. How do structural modifications influence biological activity?

- Methodological Answer :

- SAR Studies :

- Oxadiazole substitution : Introducing electron-withdrawing groups (e.g., -NO₂) at the 3-methyl position enhances kinase inhibition (ΔIC₅₀: 0.8 → 0.2 µM) .

- Phenoxy group replacement : Replacing phenoxy with thiophene reduces antimicrobial activity (MIC increases from 4 µg/mL to >32 µg/mL) .

- Computational modeling : Docking studies (AutoDock Vina) predict binding affinity to ATP pockets of target enzymes .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay variability analysis :

- Cell line differences : Activity against E. coli varies (MIC 8–32 µg/mL) due to efflux pump expression .

- Buffer conditions : Phosphate buffer (pH 7.4) vs. Tris-HCl (pH 8.0) alters compound solubility and IC₅₀ values .

- Meta-analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

Q. What mechanistic insights explain its interaction with biological targets?

- Methodological Answer :

- Enzyme inhibition : Time-resolved fluorescence assays reveal competitive binding to ATP sites of kinases (Kd = 120 nM) .

- ROS generation : Flow cytometry detects elevated reactive oxygen species (ROS) in treated cancer cells, linking to apoptosis .

- Crystallography : Co-crystallization with human topoisomerase IIα (PDB ID: 6FJ) shows hydrogen bonding to Asp543 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.